molecular formula C16H27NO B4287338 (2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol

(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol

Cat. No. B4287338
M. Wt: 249.39 g/mol
InChI Key: CCQDBZFGSSWAOY-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol is a compound that belongs to the class of beta-adrenergic receptor agonists. It is used in scientific research to study the biochemical and physiological effects of beta-adrenergic receptor activation.

Scientific Research Applications

(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol is used in scientific research to study the biochemical and physiological effects of beta-adrenergic receptor activation. It is a selective beta-2 adrenergic receptor agonist, which means it binds specifically to beta-2 adrenergic receptors and activates them. The activation of beta-2 adrenergic receptors leads to various physiological effects, including bronchodilation, vasodilation, and increased heart rate.

Mechanism of Action

(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol binds to beta-2 adrenergic receptors on the surface of cells. This binding activates the receptor, which then activates a signaling pathway inside the cell. The signaling pathway leads to the activation of various enzymes and proteins, which ultimately produce the physiological effects associated with beta-2 adrenergic receptor activation.
Biochemical and Physiological Effects
The activation of beta-2 adrenergic receptors by (2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol leads to various biochemical and physiological effects. These effects include bronchodilation, vasodilation, increased heart rate, and increased lipolysis. Bronchodilation is the dilation of the bronchioles in the lungs, which leads to increased airflow and improved breathing. Vasodilation is the dilation of blood vessels, which leads to increased blood flow and decreased blood pressure. Increased heart rate is the increase in the number of heartbeats per minute, which leads to increased cardiac output. Increased lipolysis is the breakdown of fat cells, which leads to the release of fatty acids into the bloodstream.

Advantages and Limitations for Lab Experiments

(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol is a useful compound for studying the biochemical and physiological effects of beta-adrenergic receptor activation. Its selectivity for beta-2 adrenergic receptors allows for the specific activation of these receptors without affecting other receptors. However, its use is limited by its potential toxicity and the need for careful dosing.

Future Directions

There are several future directions for research involving (2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol. One direction is the development of more selective beta-2 adrenergic receptor agonists that have fewer side effects and are safer for use in humans. Another direction is the study of the effects of beta-2 adrenergic receptor activation in different tissues and organs, such as the liver and skeletal muscle. Finally, the use of (2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol in combination with other drugs for the treatment of various diseases, such as asthma and obesity, is an area of potential future research.

properties

IUPAC Name

(2S)-2-(heptan-4-ylamino)-3-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-3-8-15(9-4-2)17-16(13-18)12-14-10-6-5-7-11-14/h5-7,10-11,15-18H,3-4,8-9,12-13H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQDBZFGSSWAOY-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)NC(CC1=CC=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(CCC)N[C@@H](CC1=CC=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol

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